molecular formula C9H11N3 B15361946 (2-Methyl-1H-benzo[d]imidazol-4-yl)methanamine

(2-Methyl-1H-benzo[d]imidazol-4-yl)methanamine

Cat. No.: B15361946
M. Wt: 161.20 g/mol
InChI Key: CJIVLESSWFLOGG-UHFFFAOYSA-N
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Description

2-Methyl-1H-benzimidazole-7-methanamine hydrochloride is a chemical compound belonging to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by its molecular structure, which includes a benzene ring fused to an imidazole ring, with a methyl group at the 2-position and a methanamine group at the 7-position. The hydrochloride salt form enhances its solubility in water and other polar solvents.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol.

  • Industrial Production Methods: On an industrial scale, the compound is often produced using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts, such as acids or bases, can enhance the yield and purity of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as nitro compounds or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or amide derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the benzimidazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitrobenzimidazole derivatives, carboxylic acids.

  • Reduction: Aminobenzimidazole derivatives, amides.

  • Substitution: Alkylated benzimidazoles, amino-substituted benzimidazoles.

Scientific Research Applications

2-Methyl-1H-benzimidazole-7-methanamine hydrochloride has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential therapeutic applications, such as in the treatment of various diseases, including cancer and infectious diseases.

  • Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 2-Methyl-1H-benzimidazole-7-methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.

  • Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune responses, depending on its specific application.

Comparison with Similar Compounds

  • 1-Methyl-1H-benzimidazole-2-ylmethanamine hydrochloride

  • 1H-benzimidazole-2-methylamine hydrochloride

  • 1-Methyl-1H-imidazol-2-ylmethanamine

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

(2-methyl-1H-benzimidazol-4-yl)methanamine

InChI

InChI=1S/C9H11N3/c1-6-11-8-4-2-3-7(5-10)9(8)12-6/h2-4H,5,10H2,1H3,(H,11,12)

InChI Key

CJIVLESSWFLOGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2N1)CN

Origin of Product

United States

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